Cas no 1097087-10-9 (1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone)

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone
- SCHEMBL15135763
- CHVBLIVDQFEJTQ-UHFFFAOYSA-N
- 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one
- DB-328342
- DTXSID30655880
- 1097087-10-9
-
- インチ: InChI=1S/C17H15NO2/c1-20-17-9-5-2-6-12(17)10-16(19)14-11-18-15-8-4-3-7-13(14)15/h2-9,11,18H,10H2,1H3
- InChIKey: CHVBLIVDQFEJTQ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC=C1CC(=O)C2=CNC3=CC=CC=C23
計算された属性
- せいみつぶんしりょう: 265.110278721g/mol
- どういたいしつりょう: 265.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 42.1Ų
1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199009905-1g |
1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone |
1097087-10-9 | 95% | 1g |
$628.00 | 2023-09-04 | |
Chemenu | CM148348-1g |
1-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one |
1097087-10-9 | 95% | 1g |
$729 | 2021-08-05 | |
Chemenu | CM148348-1g |
1-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one |
1097087-10-9 | 95% | 1g |
$*** | 2023-04-03 |
1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanoneに関する追加情報
Exploring the Chemistry and Applications of 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone (CAS No. 1097087-10-9)
1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone (CAS No. 1097087-10-9) is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research. This compound, which features an indole core linked to a methoxyphenyl group via an ethanone bridge, exhibits unique structural properties that make it valuable for various applications. Researchers are particularly intrigued by its potential role in drug discovery and medicinal chemistry, as its molecular framework is often associated with bioactive molecules.
The synthesis of 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone involves multi-step organic reactions, including Friedel-Crafts acylation and indole functionalization. Its CAS No. 1097087-10-9 serves as a unique identifier in chemical databases, facilitating its study and procurement. The compound's molecular weight and solubility properties are critical for its application in high-throughput screening and biochemical assays. Recent studies have explored its interactions with enzyme targets, suggesting potential utility in therapeutic development.
One of the most compelling aspects of 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone is its relevance in neuropharmacology. The indole moiety is a common feature in compounds that modulate serotonin receptors, making this molecule a candidate for research into neurological disorders. Additionally, its methoxyphenyl group may contribute to blood-brain barrier permeability, a key factor in CNS drug design. These attributes align with current trends in precision medicine and targeted therapy, which are hot topics in the scientific community.
Beyond pharmaceuticals, 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone has applications in material science. Its conjugated system and aromatic rings make it a potential candidate for organic electronics, such as OLEDs and photovoltaic devices. Researchers are also investigating its use as a fluorescent probe due to its photophysical properties. These interdisciplinary applications highlight the versatility of this compound, addressing growing interest in sustainable technologies and green chemistry.
The market for 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone is expanding, driven by demand from research institutions and pharmaceutical companies. Its CAS No. 1097087-10-9 is frequently searched in chemical databases, reflecting its importance in academic and industrial settings. Suppliers often highlight its high purity and custom synthesis options to meet diverse research needs. As AI-driven drug discovery gains traction, compounds like this are increasingly valuable for virtual screening and molecular modeling.
In summary, 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone (CAS No. 1097087-10-9) is a multifaceted compound with significant potential in drug development, material science, and biochemical research. Its unique structure and properties align with cutting-edge trends such as neuropharmacology, organic electronics, and AI-assisted chemistry. For researchers seeking innovative solutions, this molecule offers a promising avenue for exploration and innovation.
1097087-10-9 (1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone) 関連製品
- 2229545-55-3(ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)
- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)
- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)
- 1376571-47-9(4-(1-acetylpiperidin-4-yl)oxybenzoic acid)
- 2137912-82-2(4-Chloro-1-(cyclopropylamino)pent-4-en-2-one)
- 59448-25-8((2,2'-Bipyridine)diiodonickel)
- 1486638-09-8(5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)
- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)
- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)